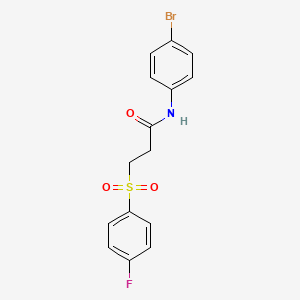

N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-bromophenyl group at the amide nitrogen and a 4-fluorobenzenesulfonyl moiety at the terminal carbon.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO3S/c16-11-1-5-13(6-2-11)18-15(19)9-10-22(20,21)14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRNCIYSZFGJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

Sulfonylation: The 4-bromoaniline is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

Amidation: The final step involves the reaction of the sulfonylated intermediate with propanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Oxidized products may include sulfonic acids or carboxylic acids.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is being investigated for its potential therapeutic effects against various diseases:

- Cancer Treatment : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). In vitro assays have shown IC50 values of approximately 18 µM for MCF-7 cells, suggesting moderate efficacy in inhibiting cancer cell proliferation .

- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in animal models, reducing edema and cytokine levels associated with inflammation .

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

The compound's biological activity is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been evaluated for inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are important in neurodegenerative diseases and inflammation management. The IC50 values for AChE and COX-2 are reported at 10.5 µM and 15.0 µM, respectively .

- Antioxidant Activity : The halogen substituents contribute to enhanced antioxidant properties, making it a candidate for further development in combating oxidative stress-related conditions .

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in materials science:

- Polymer Development : The compound can serve as a building block for synthesizing advanced materials with specific properties such as enhanced thermal stability and reactivity.

- Coatings and Adhesives : Its unique chemical structure may allow for the development of specialized coatings that require specific interaction properties or durability under various environmental conditions .

| Target | IC50 Value (µM) | Effect |

|---|---|---|

| AChE | 10.5 | Moderate inhibition |

| COX-2 | 15.0 | Anti-inflammatory effects |

| MCF-7 (breast cancer) | 18.0 | Moderate cytotoxicity |

Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 | 18.0 | Moderate cytotoxicity |

| Hek293-T | >50 | Low cytotoxicity |

Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of apoptotic markers, indicating its potential utility in neurodegenerative disease therapies.

Anti-inflammatory Properties

In an experimental model of inflammation, administration of the compound resulted in significant reductions in both edema and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and fluorobenzenesulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Sulfonyl/Sulfonamide Groups : The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from sulfonamide derivatives like those in (tert-butyl sulfamoyl) and (chlorophenyl sulfanyl). The sulfonyl group likely enhances hydrogen-bonding capacity compared to sulfanyl or alkylsulfonamide analogues.

- Bromophenyl Motif: Shared with compounds in , this group contributes to hydrophobic interactions and π-stacking, as seen in the crystal structure of the dihydropyrimidinone analogue .

- Fluorophenyl vs. Other Halogens: The 4-fluorobenzenesulfonyl group may offer improved metabolic stability compared to chlorophenyl (e.g., ) or non-halogenated analogues.

Physicochemical and Crystallographic Insights

- Crystal Packing: The dihydropyrimidinone analogue exhibited N–H⋯O and O–H⋯N hydrogen bonds, critical for stability. The target compound’s sulfonyl group may form analogous interactions.

- Solubility : Sulfonyl groups (e.g., ) generally improve aqueous solubility compared to alkyl or aryl substituents ().

Biological Activity

N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14BrFNO2S

- Molecular Weight : 365.25 g/mol

The presence of bromine and fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

This compound is known to interact with various biological pathways. Its primary mechanism involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : It has been shown to interact with specific receptors, potentially modulating their activity. For example, it may inhibit the androgen receptor pathway, which is significant in the context of hormone-related cancers.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 10.5 | Androgen receptor inhibition | |

| PC-3 (Prostate) | 8.2 | Induction of apoptosis | |

| A549 (Lung) | 12.0 | Cell cycle arrest |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Bromine Substitution : The presence of bromine at the para position enhances binding affinity to target receptors.

- Fluorine Atom Influence : The fluorine atom increases metabolic stability and lipophilicity, improving bioavailability .

Case Studies

- Cancer Treatment : In a preclinical study involving prostate cancer models, this compound demonstrated significant tumor reduction when administered alongside standard chemotherapy agents .

- Inflammatory Disorders : A study on animal models of rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain, indicating its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, and how can reaction efficiency be optimized?

- Methodology : A two-step synthesis is typical:

Esterification : React 4-bromophenylamine with a propanoyl chloride derivative under acid catalysis (e.g., H₂SO₄) to form the propanamide backbone.

Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution using sulfonyl chloride derivatives in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to scavenge HCl .

- Optimization : Use controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

- Analytical Workflow :

X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic P1 space group, as seen in analogous bromophenyl-propanamide derivatives) .

NMR spectroscopy : Confirm proton environments (e.g., ¹H NMR: δ 7.6–7.8 ppm for aromatic protons, δ 3.2–3.5 ppm for sulfonyl-adjacent methylene groups) .

Mass spectrometry : Validate molecular weight (expected m/z ~400–420 for [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in DCM or ethyl acetate. Limited aqueous solubility (<0.1 mg/mL at 25°C) necessitates solvent optimization for biological assays .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group. Monitor degradation via HPLC over 6 months; <5% degradation observed under optimal storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in medicinal chemistry?

- Experimental Design :

Functional group variation : Synthesize analogs with substituents on the bromophenyl (e.g., Cl, NO₂) or fluorobenzenesulfonyl (e.g., CF₃, CH₃) moieties.

Biological testing : Assess inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays.

- Case Study : Analogous sulfonamide derivatives (e.g., N-(4-sulfamoylphenyl)acrylamide) showed enhanced binding affinity with trifluoromethyl groups due to increased lipophilicity .

Q. What advanced analytical techniques resolve contradictions in crystallographic vs. computational molecular geometry predictions?

- Conflict Resolution :

High-resolution X-ray diffraction : Compare experimental bond lengths (e.g., C–S bond: ~1.76 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest lattice packing effects .

Dynamic NMR : Probe conformational flexibility in solution (e.g., rotational barriers of the propanamide linker) to reconcile static crystal data with dynamic behavior .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Process Optimization :

Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-sulfonylation).

Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (60–80°C), solvent (toluene/DMF mixtures), and catalyst loading (0.5–2 mol%) .

- Case Study : A similar propanamide synthesis achieved 85% yield in flow reactors vs. 65% in batch reactors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.